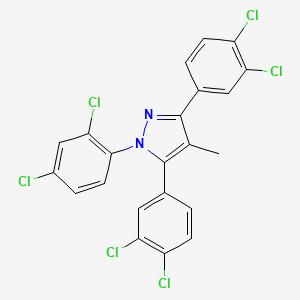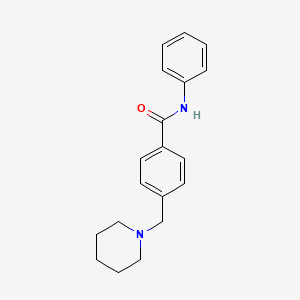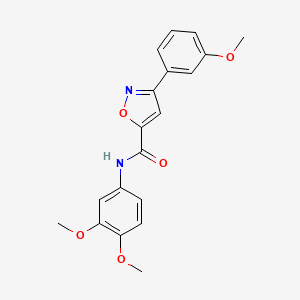
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
説明
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. DDT was widely used as an insecticide in the mid-20th century, and its use has been linked to environmental and health concerns. In
作用機序
DDT acts as a neurotoxin, targeting the nervous system of insects. It binds to sodium channels in the insect's nerve cells, preventing the normal flow of sodium ions and disrupting the transmission of nerve impulses. This leads to paralysis and death of the insect.
Biochemical and Physiological Effects
DDT has been shown to have a variety of biochemical and physiological effects on organisms. It can accumulate in the fatty tissues of animals, leading to biomagnification in the food chain. DDT has been linked to reproductive and developmental problems in birds, fish, and mammals. It has also been shown to have endocrine-disrupting effects, interfering with hormone signaling pathways.
実験室実験の利点と制限
DDT has been used as a tool in laboratory experiments to study the effects of neurotoxins on the nervous system. It has also been used to study the impact of environmental contaminants on organisms. However, the use of DDT in lab experiments is limited due to its potential to cause harm to researchers and the environment.
将来の方向性
There are several future directions for research on DDT. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the study of the long-term effects of DDT exposure on wildlife and humans. Additionally, research is needed to develop effective methods for the remediation of DDT-contaminated sites.
科学的研究の応用
DDT has been extensively studied for its insecticidal properties and its impact on the environment and human health. It has been used to control the spread of malaria, typhus, and other insect-borne diseases. DDT has also been used in agriculture to control pests that damage crops. However, the use of DDT has been banned in many countries due to its persistence in the environment and its potential to cause harm to wildlife and humans.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl6N2/c1-11-21(12-2-5-15(24)17(26)8-12)29-30(20-7-4-14(23)10-19(20)28)22(11)13-3-6-16(25)18(27)9-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMPCWMCLHXXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)

![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4654492.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)


![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)

![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)

![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)